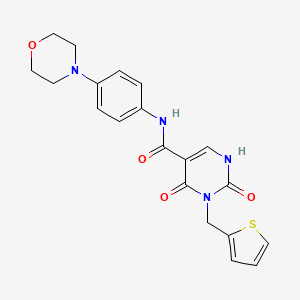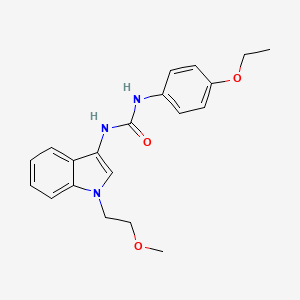
1-(4-ethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-ethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea, also known as EMIQ, is a synthetic compound that has been extensively studied for its potential therapeutic properties. EMIQ belongs to the class of indole-based compounds and has been reported to exhibit anti-inflammatory, antioxidant, and anti-cancer activities. In
Mecanismo De Acción
The exact mechanism of action of 1-(4-ethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is not fully understood. However, several studies have suggested that 1-(4-ethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea exerts its anti-inflammatory and antioxidant effects by modulating the activity of various signaling pathways, including the NF-κB and MAPK pathways. 1-(4-ethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has also been reported to activate the Nrf2 pathway, which is involved in the cellular defense against oxidative stress. Additionally, 1-(4-ethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
1-(4-ethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has been reported to exhibit several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, in various cell types. 1-(4-ethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has also been shown to scavenge free radicals and protect cells against oxidative damage. In addition, 1-(4-ethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has been found to induce apoptosis in cancer cells, leading to the inhibition of tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-ethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea in lab experiments is its relatively simple synthesis method. 1-(4-ethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is also a stable compound, which makes it easier to handle and store. However, one of the limitations of using 1-(4-ethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, the exact mechanism of action of 1-(4-ethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 1-(4-ethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea. One area of interest is the potential use of 1-(4-ethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is the potential use of 1-(4-ethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea as an anti-cancer agent. Further studies are needed to fully understand the mechanism of action of 1-(4-ethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea and to design experiments to study its effects in various cell types and animal models. Additionally, the development of more efficient synthesis methods for 1-(4-ethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea could facilitate its use in future research.
Métodos De Síntesis
The synthesis of 1-(4-ethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea involves the reaction of 4-ethoxyaniline with 2-methoxyethyl isocyanate, followed by the reaction of the resulting intermediate with indole-3-carboxylic acid. The final product is obtained after purification through column chromatography. The synthesis of 1-(4-ethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has been reported in several studies and has been found to be a relatively simple and efficient process.
Aplicaciones Científicas De Investigación
1-(4-ethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has been extensively studied for its potential therapeutic properties. It has been reported to exhibit anti-inflammatory, antioxidant, and anti-cancer activities. 1-(4-ethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of several inflammatory diseases. It has also been reported to scavenge free radicals, which are known to cause oxidative damage to cells and tissues. Additionally, 1-(4-ethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
1-(4-ethoxyphenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-3-26-16-10-8-15(9-11-16)21-20(24)22-18-14-23(12-13-25-2)19-7-5-4-6-17(18)19/h4-11,14H,3,12-13H2,1-2H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STORMUMDCCTYCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(1H-indol-3-yl)ethyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2902055.png)

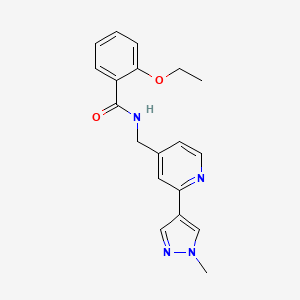

![N-(2,2-dimethoxyethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2902061.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetamide hydrochloride](/img/structure/B2902062.png)
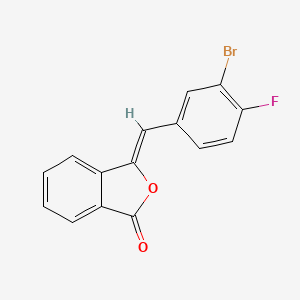
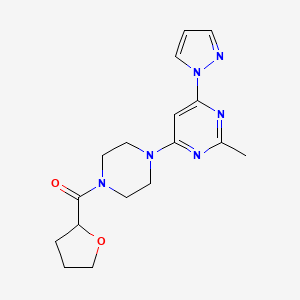

![3-(2-fluorobenzyl)-8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2902068.png)
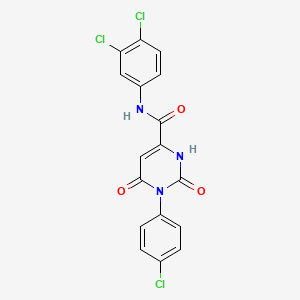
![2-{[4-(4-benzylpiperidin-1-yl)pyrimidin-2-yl]thio}-N-(3-phenylpropyl)acetamide](/img/structure/B2902071.png)

